Cas no 205533-30-8 (3,4,5-Trifluoro-2-hydroxybenzoic acid)

3,4,5-Trifluoro-2-hydroxybenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3,4,5-trifluoro-2-hydroxybenzoic acid
- 3,4,5-trifluorosalicylic acid
- 2-Hydroxy-3,4,5-trifluorobenzoic acid
- AKOS016038573
- 205533-30-8
- OULDSJUFYGMOJG-UHFFFAOYSA-N
- EN300-5247045
- SCHEMBL6324251
- CHEMBL3794370
- G63938
- 3,4,5-Trifluoro-2-hydroxybenzoic acid
-
- MDL: MFCD20640463
- インチ: 1S/C7H3F3O3/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1,11H,(H,12,13)
- InChIKey: OULDSJUFYGMOJG-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(=CC(C(=O)O)=C1O)F)F
計算された属性
- せいみつぶんしりょう: 192.00342844g/mol
- どういたいしつりょう: 192.00342844g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 57.5
3,4,5-Trifluoro-2-hydroxybenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010069520-10g |
2-Hydroxy-3,4,5-trifluorobenzoic acid |
205533-30-8 | 95% | 10g |
$1310.00 | 2023-09-02 | |
1PlusChem | 1P023RF4-250mg |
3,4,5-trifluoro-2-hydroxybenzoic acid |
205533-30-8 | 98% | 250mg |
$433.00 | 2023-12-19 | |
Aaron | AR023RNG-10g |
3,4,5-trifluoro-2-hydroxybenzoic acid |
205533-30-8 | 95% | 10g |
$7290.00 | 2023-12-15 | |
Aaron | AR023RNG-50mg |
3,4,5-Trifluoro-2-hydroxybenzoic acid |
205533-30-8 | 98% | 50mg |
$153.00 | 2025-02-17 | |
Aaron | AR023RNG-500mg |
3,4,5-trifluoro-2-hydroxybenzoic acid |
205533-30-8 | 95% | 500mg |
$1344.00 | 2023-12-15 | |
Aaron | AR023RNG-100mg |
3,4,5-Trifluoro-2-hydroxybenzoic acid |
205533-30-8 | 98% | 100mg |
$260.00 | 2025-02-17 | |
Aaron | AR023RNG-1g |
3,4,5-trifluoro-2-hydroxybenzoic acid |
205533-30-8 | 95% | 1g |
$1715.00 | 2023-12-15 | |
TRC | T203305-500mg |
3,4,5-Trifluoro-2-hydroxybenzoic acid |
205533-30-8 | 500mg |
$ 650.00 | 2022-06-03 | ||
Matrix Scientific | 222132-1g |
3,4,5-Trifluoro-2-hydroxybenzoic acid, 95% min |
205533-30-8 | 95% | 1g |
$420.00 | 2023-09-10 | |
TRC | T203305-250mg |
3,4,5-Trifluoro-2-hydroxybenzoic acid |
205533-30-8 | 250mg |
$ 395.00 | 2022-06-03 |
3,4,5-Trifluoro-2-hydroxybenzoic acid 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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7. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
3,4,5-Trifluoro-2-hydroxybenzoic acidに関する追加情報
Introduction to 3,4,5-Trifluoro-2-hydroxybenzoic Acid (CAS No. 205533-30-8)
3,4,5-Trifluoro-2-hydroxybenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 205533-30-8, is a fluorinated aromatic carboxylic acid that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound belongs to the class of heterocyclic derivatives, characterized by the presence of fluorine atoms at the 3rd, 4th, and 5th positions of the benzene ring, which introduces significant electronic and steric effects that modulate its reactivity and interaction with biological targets.
The structural motif of 3,4,5-Trifluoro-2-hydroxybenzoic acid consists of a benzoic acid core substituted with three fluorine atoms and a hydroxyl group at the 2nd position. This specific arrangement imparts distinct physicochemical properties, including increased lipophilicity and metabolic stability, which are highly desirable in drug design. The presence of multiple fluorine atoms enhances the compound's binding affinity to biological macromolecules, making it a promising scaffold for developing novel therapeutic agents.
In recent years, the pharmaceutical industry has increasingly focused on fluorinated compounds due to their ability to improve drug efficacy, bioavailability, and resistance to metabolic degradation. 3,4,5-Trifluoro-2-hydroxybenzoic acid exemplifies this trend, as its fluorinated structure allows for fine-tuning of pharmacokinetic profiles. Studies have demonstrated that fluorine substitution can alter electron distribution in aromatic rings, leading to enhanced interactions with enzymes and receptors involved in disease pathways.
One of the most compelling aspects of 3,4,5-Trifluoro-2-hydroxybenzoic acid is its potential application in the development of anti-inflammatory and anticancer agents. Research published in peer-reviewed journals has highlighted its inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in mediating inflammatory responses. Additionally, preclinical studies have suggested that this compound exhibits selective toxicity toward certain cancer cell lines by disrupting critical signaling pathways associated with tumor growth and progression.
The synthesis of 3,4,5-Trifluoro-2-hydroxybenzoic acid involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and fluorochemical transformations, have been employed to construct the trifluorinated benzoic acid core efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore its versatility as a building block for more complex pharmacophores.
From a medicinal chemistry perspective, 3,4,5-Trifluoro-2-hydroxybenzoic acid serves as an excellent starting point for structure-activity relationship (SAR) studies. By systematically modifying its substituents or exploring analogs with varying fluorine distributions, researchers can uncover novel derivatives with enhanced therapeutic potential. For instance, replacing one or more fluorine atoms with other heteroatoms or functional groups may lead to compounds with improved solubility or target specificity.
The pharmacological profile of 3,4,5-Trifluoro-2-hydroxybenzoic acid has been further explored through computational modeling and molecular docking studies. These approaches have revealed that its trifluorinated structure allows for optimal binding interactions with protein targets such as kinases and transcription factors implicated in neurological disorders. Such insights have guided the design of next-generation drugs targeting these pathways more effectively than existing treatments.
In conclusion,3,4,5-Trifluoro-2-hydroxybenzoic acid (CAS No. 205533-30-8) represents a significant advancement in fluorinated pharmaceutical chemistry. Its unique structural features make it a valuable tool for drug discovery efforts aimed at addressing inflammation-related diseases and cancer. As research continues to uncover new therapeutic applications for this compound,3,4,5-Trifluoro-2-hydroxybenzoic acid is poised to play an increasingly important role in modern medicine.
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